2-(3-Chloro-4-fluoroanilino)acetohydrazide
Overview
Description
2-(3-Chloro-4-fluoroanilino)acetohydrazide is a chemical compound with the molecular formula C8H9ClFN3O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H9ClFN3O . The molecular weight of this compound is 217.63 g/mol .Scientific Research Applications
Antimicrobial and Antifungal Activities
Hydrazide derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, compounds derived from 4-fluorobenzoic acid hydrazide demonstrated significant inhibitory activity against Mycobacterium tuberculosis, showing promise in antituberculosis research (Koçyiğit-Kaymakçıoğlu et al., 2009). Similarly, other hydrazide–hydrazone compounds have been evaluated against clinical and standard Candida pathogens, identifying several compounds with promising antifungal activities (Koçyiğit-Kaymakçıoğlu et al., 2012).
Anti-inflammatory and Analgesic Activities
New imidazolyl acetic acid derivatives, including those synthesized from hydrazide precursors, have been reported to exhibit significant anti-inflammatory and analgesic activities. These findings suggest the potential use of hydrazide derivatives in developing new therapeutic agents for inflammation and pain management (Khalifa & Abdelbaky, 2008).
Anticancer Research
Research into the synthesis and biological activity of hydrazide–hydrazone compounds and their corresponding oxadiazoles has revealed potential anticancer properties. Some compounds have shown inhibitory activity against various cancer cell lines, underscoring the potential of hydrazide derivatives in anticancer drug development (Koçyiğit-Kaymakçıoğlu et al., 2012).
Synthetic Chemistry and Molecular Docking Studies
Hydrazide derivatives have been utilized in the synthesis of novel heterocyclic compounds, demonstrating potential applications in various fields, including materials science and pharmaceutical research. These compounds have also been subject to molecular docking studies to predict their interactions with biological targets, providing insights into their potential therapeutic uses (Mehvish & Kumar, 2022).
Enzyme Inhibition Studies
Some hydrazide derivatives have been investigated for their ability to inhibit enzymes such as lipase and α-glucosidase, offering potential applications in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-(3-chloro-4-fluoroanilino)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN3O/c9-6-3-5(1-2-7(6)10)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTCQXCNZAAMDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(=O)NN)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307172 | |
Record name | 2-(3-chloro-4-fluoroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-44-7 | |
Record name | 2370-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-chloro-4-fluoroanilino)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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